molecular formula C19H13ClO3 B11406810 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11406810
M. Wt: 324.8 g/mol
InChI Key: LODQZJINWYQORH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a furan ring fused to a chromene core, with additional substituents including a 4-chlorophenyl group and two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by cyclization and further functionalization to introduce the furan and chromene rings .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .

Scientific Research Applications

3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromene rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H13ClO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

LODQZJINWYQORH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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